molecular formula C10H11BrO4 B1276508 5-bromo-2-(2-methoxyethoxy)benzoic Acid CAS No. 62176-28-7

5-bromo-2-(2-methoxyethoxy)benzoic Acid

Cat. No. B1276508
CAS RN: 62176-28-7
M. Wt: 275.1 g/mol
InChI Key: IJQKYTRADZFFTK-UHFFFAOYSA-N
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Description

The compound of interest, 5-bromo-2-(2-methoxyethoxy)benzoic acid, is a brominated benzoic acid derivative with a methoxyethoxy substituent. While the specific compound is not directly synthesized or characterized in the provided papers, related brominated benzoic acid derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a multi-step process that can involve various starting materials and reagents. For instance, the synthesis of a complex brominated natural product was achieved starting from a bromo-dimethoxyphenyl methanol, indicating the versatility of brominated precursors in synthetic chemistry . Another study describes an efficient synthesis of a brominated pyridine carboxylic acid, which is structurally related to benzoic acids, showing the potential for regioselective reactions in the presence of different substituents . Additionally, the synthesis of a key intermediate for SGLT2 inhibitors, which is a bromo-chloro benzoic acid derivative, was scaled up using dimethyl terephthalate, demonstrating the industrial applicability of such synthetic routes .

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives can be complex and is influenced by the nature of the substituents. For example, the crystal structure of a tris(5-bromo-2-methoxyphenyl)bismuth compound was determined, showing a trigonal bipyramidal coordination around the bismuth atom . The influence of methoxy substituents on the strength of halogen bonds in a bromobenzoic acid was also studied, revealing that these substituents can significantly affect intermolecular interactions .

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives can be influenced by the presence of substituents. A study on the regioselective O-demethylation of aryl methyl ethers suggests that brominated compounds can undergo selective reactions based on their substitution pattern . The chemical reactivity descriptors of a bromo-methoxymethoxy benzoic acid were determined using DFT calculations, providing insights into the potential reactivity of similar brominated benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are crucial for their application in various fields. The study of a cadmium (II) complex derived from a brominated azo benzoic acid revealed its octahedral geometry and potential biological activity . The comparison of crystal structures of bromo-hydroxy-benzoic acid derivatives highlighted the role of hydrogen bonding and halogen interactions in the formation of two-dimensional architectures . These studies underscore the importance of understanding the physical and chemical properties of brominated benzoic acids for their practical applications.

Scientific Research Applications

1. Role in Gut Function Regulation Benzoic acid derivatives, like 5-Bromo-2-(2-methoxyethoxy)benzoic Acid, are recognized for their antibacterial and antifungal properties. They are widely used as preservatives in food and feed. Research indicates that these compounds can significantly improve growth and health by enhancing gut functions, including digestion, absorption, and barrier integrity. These effects are achieved by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health, underlining the importance of understanding the precise mechanisms behind these physiological regulations (Mao et al., 2019).

2. Pharmacological and Industrial Importance Compounds like this compound, owing to their structural similarity to syringic acid (SA), a phenolic compound, exhibit a broad spectrum of therapeutic applications. SA and its related compounds are known for their antioxidant, antimicrobial, anti-inflammatory, and antiendotoxic properties. They play a significant role in the prevention and treatment of various conditions like diabetes, cardiovascular diseases, and cancer. Besides their biomedical relevance, these compounds have extensive industrial applications, including in bioremediation, photocatalytic ozonation, and laccase-based catalysis, highlighting their versatile utility (Srinivasulu et al., 2018).

properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQKYTRADZFFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410155
Record name 5-bromo-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62176-28-7
Record name 5-Bromo-2-(2-methoxyethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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